molecular formula C14H20O6 B13681325 Ethyl 3-hydroxy-3-(2,4,6-trimethoxyphenyl)propanoate

Ethyl 3-hydroxy-3-(2,4,6-trimethoxyphenyl)propanoate

Cat. No.: B13681325
M. Wt: 284.30 g/mol
InChI Key: QFHKRQOFOPHIRW-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-3-(2,4,6-trimethoxyphenyl)propanoate is an organic compound with the molecular formula C14H20O6. This compound features a trimethoxyphenyl group, which is known for its versatile pharmacophore properties. The trimethoxyphenyl group is a six-membered electron-rich ring that is critical in various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-hydroxy-3-(2,4,6-trimethoxyphenyl)propanoate typically involves the esterification of 3-hydroxy-3-(2,4,6-trimethoxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-hydroxy-3-(2,4,6-trimethoxyphenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 3-hydroxy-3-(2,4,6-trimethoxyphenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of Ethyl 3-hydroxy-3-(2,4,6-trimethoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes like tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions lead to the disruption of cellular processes, resulting in anti-cancer and anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: Ethyl 3-hydroxy-3-(2,4,6-trimethoxyphenyl)propanoate is unique due to its specific trimethoxyphenyl group, which imparts a range of biological activities. This compound’s ability to interact with multiple molecular targets makes it a valuable candidate for further research and development .

Biological Activity

Ethyl 3-hydroxy-3-(2,4,6-trimethoxyphenyl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C14H20O5C_{14}H_{20}O_5 and a molecular weight of approximately 268.31 g/mol. The presence of three methoxy groups on the aromatic ring enhances its biological activity by influencing its chemical behavior and interactions with biological targets.

1. Enzyme Inhibition:
this compound has been shown to inhibit several key enzymes involved in cancer cell proliferation and survival:

  • Tubulin Inhibition: The compound interacts with tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in cancer cells.
  • Heat Shock Protein 90 (Hsp90) Inhibition: Hsp90 is crucial for the stability of many oncogenic proteins; inhibition by this compound can lead to the degradation of these proteins.

2. Anti-inflammatory Effects:
Studies indicate that this compound exhibits anti-inflammatory properties by modulating inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

3. Antioxidant Activity:
this compound has demonstrated the ability to enhance total antioxidant capacity in various biological systems .

Biological Activities

The compound has been investigated for multiple biological activities:

  • Anticancer Activity:
    • Cell Lines Tested: The compound has shown significant antiproliferative effects against various cancer cell lines, including HCT-116 (colon cancer) and HeLa (cervical cancer). IC50 values for these activities range from 0.12 mg/mL to 0.81 mg/mL .
    • Mechanistic Insights: Its mechanism includes inducing apoptosis and inhibiting cell migration and invasion through modulation of signaling pathways like ERK1/2 .
  • Antimicrobial Properties:
    • Research indicates potential antibacterial and antifungal activities, although specific mechanisms remain under investigation.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

StudyFindings
Demonstrated significant inhibition of tubulin polymerization in vitro.
Reported IC50 values for antiproliferative activity against HCT-116 cells at 0.12 mg/mL.
Showed inhibition of Hsp90 and anti-inflammatory effects in cellular models.

Properties

Molecular Formula

C14H20O6

Molecular Weight

284.30 g/mol

IUPAC Name

ethyl 3-hydroxy-3-(2,4,6-trimethoxyphenyl)propanoate

InChI

InChI=1S/C14H20O6/c1-5-20-13(16)8-10(15)14-11(18-3)6-9(17-2)7-12(14)19-4/h6-7,10,15H,5,8H2,1-4H3

InChI Key

QFHKRQOFOPHIRW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=C(C=C1OC)OC)OC)O

Origin of Product

United States

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